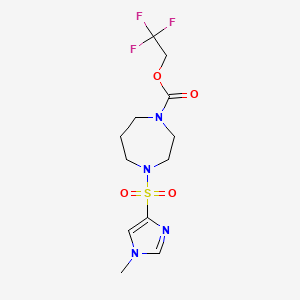

2,2,2-trifluoroethyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate

Description

This compound features a 1,4-diazepane core substituted at the 4-position with a (1-methyl-1H-imidazol-4-yl)sulfonyl group and esterified at the 1-position with a 2,2,2-trifluoroethyl (Tfe) moiety . The Tfe group is electron-withdrawing, enhancing metabolic stability and altering lipophilicity compared to bulkier esters like tert-butyl. While direct pharmacological data are unavailable in the provided evidence, structurally related diazepane derivatives are often explored for CNS or antimicrobial applications.

Properties

IUPAC Name |

2,2,2-trifluoroethyl 4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F3N4O4S/c1-17-7-10(16-9-17)24(21,22)19-4-2-3-18(5-6-19)11(20)23-8-12(13,14)15/h7,9H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHWQLFXCSEIQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F3N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

Formation of the Diazepane Ring: The diazepane ring can be formed through cyclization reactions involving appropriate diamines and dihalides.

Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroethyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2,2-trifluoroethyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors.

Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular assays.

Industrial Applications: The compound can be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the imidazole and diazepane rings can provide additional binding interactions. The sulfonyl group can also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

tert-Butyl 4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate ()

This analog replaces the Tfe ester with a tert-butyl group. Key differences include:

The tert-butyl variant is likely a synthetic precursor, whereas the Tfe derivative’s enhanced stability and lipophilicity suggest suitability for in vivo applications.

Nitroimidazole Derivatives ()

Comparatively:

- Functional Groups : The Tfe compound lacks a nitro group but retains the imidazole sulfonyl motif. Nitro groups are redox-active (e.g., in antiparasitic drugs), whereas sulfonyl groups enhance binding specificity.

- Synthetic Methodology : Both compounds employ sulfonylation and esterification, but nitroimidazoles require specialized reducing agents (e.g., TDAE), whereas Tfe esters may involve fluorinated alkylation reagents.

Physicochemical and Functional Implications

Ester Group Effects

Sulfonyl-Imidazole Motif

The (1-methyl-1H-imidazol-4-yl)sulfonyl group is conserved across analogs, suggesting its role in:

- Hydrogen Bonding : Sulfonyl oxygen atoms interact with biological targets.

- Steric Effects : The methyl group on imidazole minimizes steric clashes compared to bulkier substituents.

Biological Activity

The compound 2,2,2-trifluoroethyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate is a novel chemical entity with potential biological activities. Its unique structure, characterized by a trifluoroethyl group and an imidazole ring, suggests that it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound based on available research findings.

The compound can be described by the following structural formula:

It features a trifluoroethyl group that enhances lipophilicity and metabolic stability, making it an interesting candidate for medicinal chemistry applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and electronic effects. The trifluoroethyl group may enhance binding affinity to enzymes or receptors involved in various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, similar imidazole derivatives have shown effectiveness against a range of bacterial strains and fungi. The presence of the trifluoroethyl group could further enhance this activity due to increased membrane permeability and interaction with microbial targets.

Anticancer Activity

Studies on related compounds have demonstrated anticancer properties. For example, imidazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The incorporation of the trifluoroethyl moiety may improve the selectivity and efficacy of these compounds against cancer cells by modulating cell signaling pathways.

Neuropharmacological Effects

Imidazole-based compounds are often explored for their neuropharmacological effects. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or mood disorders.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various imidazole derivatives, including those with trifluoroethyl substitutions. It was found that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the cytotoxicity of the compound against several cancer cell lines. The results indicated that at concentrations as low as 5 µM, the compound induced apoptosis in MCF-7 cells, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 5 | Induced apoptosis |

| HCT-116 | 10 | Cell cycle arrest |

| A549 | 15 | Inhibited proliferation |

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests that the trifluoroethyl group may enhance oral bioavailability and metabolic stability. Studies indicate that such modifications can lead to prolonged plasma half-lives and improved tissue distribution.

Toxicity Studies

Preliminary toxicity assessments have shown that similar compounds exhibit low toxicity profiles at therapeutic doses. However, comprehensive toxicological evaluations are necessary for this specific compound to ensure safety for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.